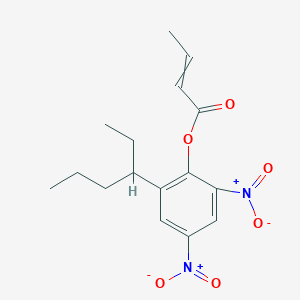
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is a complex organic compound characterized by its unique structure, which includes a hexyl group, dinitrophenyl group, and a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate typically involves multiple steps, starting with the preparation of the hexyl and dinitrophenyl intermediates. The final esterification step involves the reaction of these intermediates under controlled conditions to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2E)-4-(hexan-3-ylamino)but-2-enoate: Similar in structure but contains an amino group instead of the dinitrophenyl group.
(3R)-hexan-3-yl (2E)-but-2-enoate: Lacks the dinitrophenyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is unique due to the presence of both the hexyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess.
Eigenschaften
CAS-Nummer |
18994-30-4 |
|---|---|
Molekularformel |
C16H20N2O6 |
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
(2-hexan-3-yl-4,6-dinitrophenyl) but-2-enoate |
InChI |
InChI=1S/C16H20N2O6/c1-4-7-11(6-3)13-9-12(17(20)21)10-14(18(22)23)16(13)24-15(19)8-5-2/h5,8-11H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
NEPNWUMJFCRAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
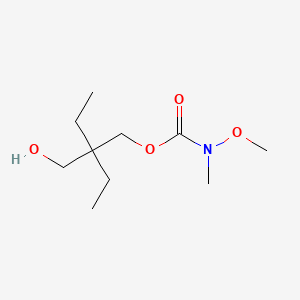

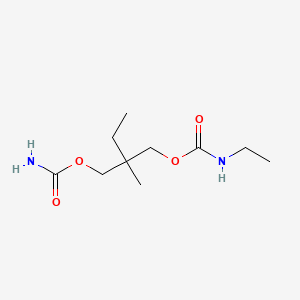
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
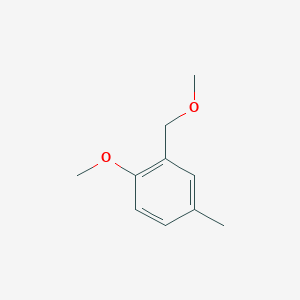
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
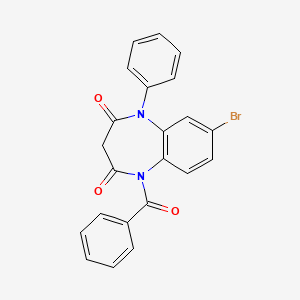
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

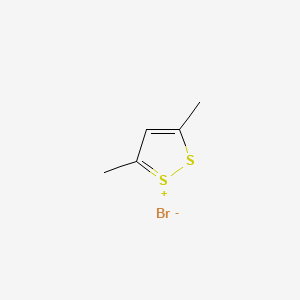
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
